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Compound of Interest

2,5-Difluoro-4-methoxybenzoic
Compound Name: _
acid

Cat. No.: B1443277

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-
methoxybenzoic acid

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of
fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique
properties, including its high electronegativity and small van der Waals radius, can profoundly
influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently,
organofluorine compounds represent a significant and growing percentage of newly approved
pharmaceuticals.[1]

Within this context, 2,5-Difluoro-4-methoxybenzoic acid (CAS No. 1060739-01-6) emerges
as a valuable building block.[2][3] Its substituted benzoic acid core is a well-established
pharmacophore, while the difluoro and methoxy functionalities provide a nuanced platform for
developing complex molecular architectures with tailored properties.[1][4] This guide serves as
a comprehensive technical resource for researchers, scientists, and drug development
professionals, offering an in-depth analysis of the core physicochemical properties of this
compound. We will move beyond a simple recitation of data, providing field-proven
experimental protocols and explaining the causality behind methodological choices to empower
researchers in their application of this versatile intermediate.
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Section 1: Core Molecular and Physical Properties

A foundational understanding of a compound's basic molecular and physical characteristics is a
prerequisite for any laboratory application, from reaction setup to formulation.

Table 1: Molecular Identifiers for 2,5-Difluoro-4-methoxybenzoic acid

Parameter Value Source
CAS Number 1060739-01-6 [2]I3]
Molecular Formula CsHeF203 [4]
Molecular Weight 188.13 g/mol [4]

2,5-Difluoro-4-methoxybenzoic
IUPAC Name ”
aci

COC1=C(C=C(C(=0)0)C=C1F
)F

Canonical SMILES

Melting Point

The melting point is a critical indicator of purity and provides practical limits for drying and
certain formulation processes. While specific experimental data for 2,5-Difluoro-4-
methoxybenzoic acid is not widely published, related difluoronitrobenzoic acid melts at 147-
148°C, suggesting the target compound is a solid at room temperature.[5] Differential Scanning
Calorimetry (DSC) is the gold standard for its determination.

Experimental Protocol: Melting Point Determination by DSC

e Principle: DSC measures the difference in heat flow required to increase the temperature of
a sample and a reference as a function of temperature. An endothermic peak during heating
indicates the melting transition, with the onset temperature typically reported as the melting
point. This method is preferred over traditional melting point apparatus for its high precision
and ability to detect other thermal events.

e Methodology:
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o Calibration: Calibrate the DSC instrument using certified indium and zinc standards to
ensure temperature and enthalpy accuracy.

o Sample Preparation: Accurately weigh 1-3 mg of 2,5-Difluoro-4-methoxybenzoic acid
into a non-hermetic aluminum pan. Crimp the pan to ensure good thermal contact.

o Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.
o Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

o Ramp the temperature at a controlled rate, typically 10°C/min, under a nitrogen purge (50
mL/min) to an appropriate upper limit (e.g., 250°C). The inert atmosphere prevents
oxidative degradation.

o Data Analysis: Analyze the resulting thermogram. The onset temperature of the sharp
endothermic peak is recorded as the melting point (Tm). The integrated area of the peak
corresponds to the enthalpy of fusion (AHfus).

Solubility

Solubility is a paramount property in drug development, directly impacting bioavailability, and in
chemical synthesis, affecting reaction kinetics and purification. The solubility of 2,5-Difluoro-4-
methoxybenzoic acid is governed by a balance between the polar carboxylic acid and
methoxy groups, which favor polar solvents, and the relatively nonpolar difluorinated phenyl
ring. The parent compound, 4-methoxybenzoic acid, is sparingly soluble in water (0.3 g/L at
20°C) but highly soluble in alcohols and ethers.[6][7][8] It is expected that the target compound
will exhibit similar qualitative behavior.

Table 2: Quantitative Solubility of 2,5-Difluoro-4-methoxybenzoic acid

Solvent Temperature (°C) Solubility (mg/mL)
Water 25 Data Not Available
Methanol 25 Data Not Available
Acetonitrile 25 Data Not Available
Ethyl Acetate 25 Data Not Available
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Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

e Principle: The shake-flask method is the benchmark for determining equilibrium solubility. It
involves generating a saturated solution by agitating an excess of the solid compound in a
solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute
is then measured, typically by HPLC-UV.

o Methodology:

o Preparation: Add an excess amount of 2,5-Difluoro-4-methoxybenzoic acid (e.g., 10-20
mg) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The presence of
undissolved solid is essential.

o Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator
(e.g., at 25°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is
reached.

o Phase Separation: After equilibration, allow the vials to stand undisturbed at the same
temperature for at least 1 hour to allow the excess solid to settle.

o Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately
filter the aliquot through a 0.45 pm syringe filter (chemically compatible with the solvent)
into a clean vial to remove all undissolved particles.

o Quantification: Dilute the filtered sample with the mobile phase to a concentration within
the calibrated range of the HPLC-UV method (see Section 3.3). Analyze the sample and
determine the concentration against a standard curve.
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Caption: Workflow for Shake-Flask Solubility Determination.
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Section 2: lonization and Lipophilicity

For any compound with ionizable groups, the interplay between its acidity (pKa) and
lipophilicity (LogP) is crucial for predicting its behavior in biological systems and separation
processes.

Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and
deprotonated forms. For an acidic compound like a carboxylic acid, this value dictates its
charge state and, therefore, its solubility and ability to cross cell membranes. While the pKa of
4-methoxybenzoic acid is 4.47, the presence of two highly electronegative fluorine atoms on
the aromatic ring of the target compound is expected to exert a significant electron-withdrawing
inductive effect.[9] This effect stabilizes the carboxylate anion, thereby increasing the acidity
and lowering the pKa relative to the parent compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

e Principle: This technique involves titrating a solution of the acid with a strong base (e.g.,
NaOH) while monitoring the solution's pH with a calibrated electrode. The pKa is determined
from the resulting titration curve, typically as the pH at the half-equivalence point, where the
concentrations of the acid and its conjugate base are equal, as described by the Henderson-
Hasselbalch equation.

e Methodology:

o Preparation: Prepare an aqueous solution of 2,5-Difluoro-4-methoxybenzoic acid of
known concentration (e.g., 0.01 M). Due to low aqueous solubility, a co-solvent like
methanol may be required.

o Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0
and 7.0).

o Titration: Place the sample solution in a jacketed beaker maintained at a constant
temperature (e.g., 25°C) and stir gently.
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o Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a
burette or automated titrator.

o Record the pH of the solution after each addition, allowing the reading to stabilize.

o Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The
equivalence point is the point of maximum slope on the curve (inflection point). The pKa is
the pH value recorded at the point where exactly half of the volume of titrant required to
reach the equivalence point has been added.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a nonpolar environment, is a key determinant of its
pharmacokinetic profile. It is commonly expressed as LogP, the logarithm of the partition
coefficient between n-octanol and water. For an ionizable compound, the distribution coefficient
(LogD) is more relevant, as it accounts for the pH-dependent distribution of all species (ionized
and neutral).

pKa
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pH
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Caption: Relationship between pKa, pH, LogP, and LogD.
Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

e Principle: Similar to the solubility test, this method involves partitioning the solute between
two immiscible phases (n-octanol and a buffered aqueous solution) and measuring its
concentration in one or both phases at equilibrium.

e Methodology:

o Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa by
mixing and separating them. For LogP, use water. For LogD, use a buffer of a specific pH
(e.g., pH 7.4 to mimic physiological conditions).

o Sample Preparation: Prepare a stock solution of the compound in the agqueous phase.

o Partitioning: Add a known volume of the stock solution to a vial containing a known volume
of the pre-saturated n-octanol (e.g., a 1:1 ratio).

o Equilibration: Shake the vial vigorously for 1-3 hours at a constant temperature.
o Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

o Quantification: Carefully sample the agueous phase. Determine the concentration of the
compound remaining in the aqueous phase (C_aq) using HPLC-UV.

o Calculation: The initial concentration in the aqueous phase (C_linitial) is known. The
concentration in the octanol phase (C_oct) can be calculated by mass balance. The
partition coefficientis P = C_oct/ C_aq, and LogP (or LogD) is logio(P).

Section 3: Spectroscopic and Analytical
Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic and
chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR provides detailed information about the molecular structure.
e 1H NMR: The proton NMR spectrum is expected to show three distinct signals:
o Asinglet for the methoxy group (-OCHs) protons, likely around 3.8-4.0 ppm.

o Two aromatic proton signals, appearing as doublets or more complex multiplets due to H-
F coupling, in the aromatic region (6.5-8.0 ppm).

o Abroad singlet for the acidic carboxylic acid proton (-COOH) at a downfield shift (>10
ppm), which may be exchangeable with D20.

e 13C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight
carbon atoms in the molecule. The carbonyl carbon will be the most downfield (~165-170
ppm), followed by the aromatic carbons attached to oxygen and fluorine, and finally the
methoxy carbon (~55-60 ppm).

e 1F NMR: The fluorine NMR will provide two distinct signals for the two non-equivalent
fluorine atoms, with their chemical shifts and coupling constants providing definitive
information on their positions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns.
Using electrospray ionization in negative mode (ESI-), the primary ion observed would be the
deprotonated molecule [M-H]~ at an m/z corresponding to approximately 187.02. Key
fragmentation in MS/MS would likely involve the loss of COz (44 Da) from the carboxylate
group, a characteristic fragmentation for benzoic acids.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for assessing the purity and quantifying the concentration of
2,5-Difluoro-4-methoxybenzoic acid. A reversed-phase method is most appropriate.

Experimental Protocol: Purity and Quantification by RP-HPLC-UV

» Rationale: A C18 column is chosen for its versatility in retaining moderately polar
compounds. An acidic mobile phase (e.g., using formic acid) is critical to suppress the
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ionization of the carboxylic acid group, ensuring a single, sharp, and well-retained
chromatographic peak.[11] Gradient elution provides robust separation of the main peak
from potential impurities with different polarities.

o Methodology:

o Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-
phase column (e.g., 4.6 x 150 mm, 5 pm particle size).

o Mobile Phase:
= Mobile Phase A: 0.1% Formic Acid in Water
= Mobile Phase B: 0.1% Formic Acid in Acetonitrile

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min

= Column Temperature: 30°C

» Detection Wavelength: Determined by UV scan (likely ~254 nm or ~280 nm)
» Injection Volume: 10 pL

» Gradient Program: A typical starting point would be a linear gradient from 10% B to 90%
B over 10 minutes, followed by a hold and re-equilibration.

o Standard Preparation: Prepare a stock solution of the reference standard in the mobile
phase (e.g., 1 mg/mL) and perform serial dilutions to create a calibration curve (e.g., 1-100

pg/mL).

o Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls
within the linear range of the calibration curve.

o Analysis: Inject standards and samples. Purity is assessed by the area percent of the main
peak. Concentration is determined from the calibration curve.
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Section 4: Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on data for structurally related
fluorinated and methoxy-substituted benzoic acids, the following precautions are advised.

Hazard Identification: The compound is likely to be classified as a skin and eye irritant.[12]
[13][14][15] Avoid formation and inhalation of dust.[16]

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
glasses with side shields, a lab coat, and chemical-resistant gloves.[14][17]

o Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash
hands thoroughly after handling.[15][17]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[4] Room temperature storage is generally
acceptable.[4]

Conclusion

2,5-Difluoro-4-methoxybenzoic acid is a strategically designed building block whose utility is
deeply rooted in its physicochemical properties. Its acidity, solubility, and lipophilicity, all tunable
through its unique substitution pattern, dictate its behavior from the reaction flask to complex
biological systems. This guide has provided a comprehensive framework for understanding
these properties, grounded in authoritative principles and detailed, practical experimental
protocols. By appreciating the causality behind these methods, researchers can better leverage
this compound to advance the frontiers of medicinal chemistry and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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